RRLIEDAEpYAARG

Bacterial Tyrosine Phosphatase PhpA Kinetic Analysis

Researchers requiring a specific substrate for PTP-1B often encounter cross-reactivity with kinase assays when using non-phosphorylated analogs. RRLIEDAEpYAARG is the correct, phosphorylated peptide for quantifying phosphatase activity. - Specifically dephosphorylated by PTP-1B, not recognized by Src kinase, ensuring assay fidelity. - Validated with non-radioactive malachite green detection for robust, high-throughput inhibitor screening. - Exhibits 5.8-fold higher affinity for bacterial phosphatase PhpA than generic pNPP, enabling more sensitive detection.

Molecular Formula C64H107N22O24P
Molecular Weight 1599.6 g/mol
Cat. No. B12371846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRRLIEDAEpYAARG
Molecular FormulaC64H107N22O24P
Molecular Weight1599.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C64H107N22O24P/c1-8-31(4)49(86-60(105)42(26-30(2)3)83-55(100)39(14-11-25-74-64(70)71)81-53(98)37(65)12-9-23-72-62(66)67)61(106)82-41(20-22-46(89)90)57(102)85-44(28-47(91)92)59(104)78-34(7)52(97)80-40(19-21-45(87)88)56(101)84-43(27-35-15-17-36(18-16-35)110-111(107,108)109)58(103)77-32(5)50(95)76-33(6)51(96)79-38(13-10-24-73-63(68)69)54(99)75-29-48(93)94/h15-18,30-34,37-44,49H,8-14,19-29,65H2,1-7H3,(H,75,99)(H,76,95)(H,77,103)(H,78,104)(H,79,96)(H,80,97)(H,81,98)(H,82,106)(H,83,100)(H,84,101)(H,85,102)(H,86,105)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)(H2,107,108,109)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
InChIKeyIFWOHLKCQOEGLG-VDNREOAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RRLIEDAEpYAARG: Foundational PTP Substrate


RRLIEDAEpYAARG is a phosphorylated 13-amino acid peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-pTyr-Ala-Ala-Arg-Gly) with a molecular weight of 1599.64 g/mol and the CAS registry number 118447-68-0 [1]. It is derived from the v-Src autophosphorylation site sequence (IEDNEYTARQG) and is classified as a substrate for protein tyrosine phosphatases (PTPs), most notably PTP-1B . Its primary application is as a tool compound in enzymatic assays to measure PTP activity and to screen for PTP inhibitors, using detection systems like the malachite green phosphate assay .

RRLIEDAEpYAARG: PTP vs Kinase Substrates


Generic substitution with the non-phosphorylated analog, RRLIEDAEYAARG (RR-src), is invalid because it serves a fundamentally opposite experimental purpose. RRLIEDAEpYAARG is a specific substrate for protein tyrosine phosphatases (PTPs) like PTP-1B , while its non-phosphorylated counterpart is a substrate for tyrosine kinases like Src . Their distinct phosphorylation states dictate which enzyme class they interact with and are quantified by entirely different assay outputs (phosphate release vs. ATP consumption). Furthermore, even among phosphopeptides, PTP-1B displays sequence selectivity. For instance, the catalytic domain of PTP-1B disfavors basic residues near the phosphotyrosine and has a modest preference for acidic residues, a structural feature satisfied by RRLIEDAEpYAARG's sequence, which can affect catalytic efficiency compared to other commercially available phosphopeptides [1].

RRLIEDAEpYAARG: Quantitative Evidence vs Analogs


Enhanced PhpA Affinity Over pNPP

RRLIEDAEpYAARG demonstrates significantly higher affinity for the bacterial tyrosine phosphatase PhpA from Myxococcus xanthus compared to the generic, small-molecule phosphatase substrate p-nitrophenyl phosphate (pNPP). This is reflected in a substantially lower Michaelis-Menten constant (Km) for the peptide [1].

Bacterial Tyrosine Phosphatase PhpA Kinetic Analysis

Functional Divergence from Src Kinase Substrate

The non-phosphorylated analog of this sequence, RRLIEDAEYAARG (RR-src), functions exclusively as a kinase substrate, not a phosphatase substrate. Its high Km value for Src kinase indicates it is a relatively poor substrate compared to optimized peptide sequences . This stark functional contrast underscores that RRLIEDAEpYAARG is not interchangeable with its non-phosphorylated version.

Tyrosine Kinase Src Kinase Substrate Specificity

Validated for Commercial PTP-1B Kits

RRLIEDAEpYAARG is the designated and validated substrate for several commercial PTP-1B assay kits (e.g., Millipore PTP Assay Kit 1) that utilize a non-radioactive malachite green phosphate detection system . While other tyrosine phosphopeptides like TSTEPQpYQPGENL are also used as PTP-1B substrates, they are often paired with different kit configurations (e.g., PTP Assay Kit 2) and enzyme constructs, indicating they are not universally interchangeable and may exhibit different baseline kinetics [1].

PTP-1B Malachite Green Assay Assay Validation

Long-Term Stability vs Other Phosphopeptides

According to the manufacturer's analysis, lyophilized RRLIEDAEpYAARG is stable for 2 years at 4°C, and once rehydrated, it remains stable for 1 year at -20°C . This represents a longer shelf life compared to some less stable phosphopeptides which may require storage at -80°C or have shorter stability windows in solution. The defined and practical storage conditions provide a logistical advantage for routine laboratory use.

Peptide Stability Storage Conditions Lyophilized Peptide

High-Accuracy MS Quantitation

In a study using coulometric mass spectrometry (CMS) for absolute quantitation without standards, RRLIEDAEpYAARG demonstrated high accuracy (0.3% error) at a concentration of 10 µM, which was superior to the 3.4% error observed for the serine phosphopeptide RRApSVA and the 5.0% error for the glycopeptide NYIVGQPSS(β-GlcNAc) TGNL–OH under the same conditions [1].

Mass Spectrometry Coulometric Mass Spectrometry Quantitation

RRLIEDAEpYAARG: Key Research Applications


PTP-1B Inhibitor HTS

RRLIEDAEpYAARG is the ideal substrate for large-scale screening campaigns against PTP-1B. Its validated performance in non-radioactive malachite green assays, supported by specific commercial kits, provides a robust and reproducible platform for identifying and characterizing novel inhibitors . Its good stability profile ensures consistent results over extended screening periods .

Bacterial Phosphatase Studies

For researchers studying bacterial tyrosine phosphatases like PhpA from M. xanthus, RRLIEDAEpYAARG is a superior substrate choice over generic pNPP. Its 5.8-fold higher affinity allows for more sensitive detection of phosphatase activity, which is crucial for understanding enzyme regulation in processes like exopolysaccharide production [1].

PTP-1B Activity in Lysates

Due to its specific recognition by PTP-1B and not Src kinase , RRLIEDAEpYAARG can be used as an exogenous substrate to measure PTP-1B activity in complex biological samples like cell or tissue lysates. Its use with mass spectrometry detection [2] provides a precise method for quantifying PTP-1B function without interference from endogenous kinase activity.

MS-Based Quantitative Assay Development

When absolute quantitation of phosphopeptides is required, RRLIEDAEpYAARG serves as a high-performance calibrant. Its demonstrated low quantitation error (0.3%) in CMS workflows makes it an excellent choice for establishing precise standard curves, enabling accurate measurement of endogenous phosphopeptide levels in complex proteomes [2].

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